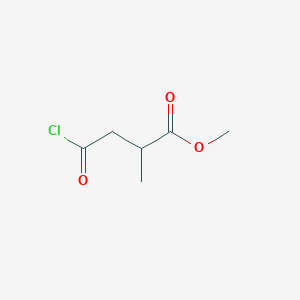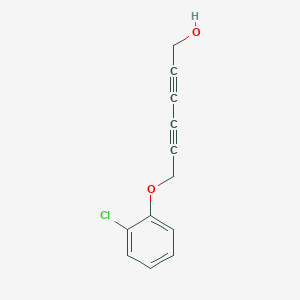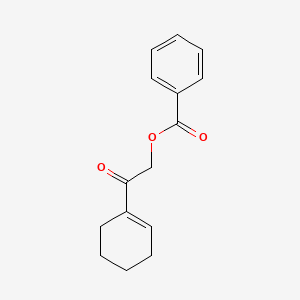
3,4-dibromo-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two bromine atoms at the 3 and 4 positions, and a dimethylamino group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3,4-Dibromo-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.
科学的研究の応用
3,4-Dibromo-N,N-dimethylaniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 3,4-dibromo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethylamino group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dimethylaniline: This compound has a single bromine atom and exhibits different reactivity and applications compared to 3,4-dibromo-N,N-dimethylaniline.
4-Ethynyl-N,N-dimethylaniline: This compound features an ethynyl group instead of bromine atoms, leading to distinct chemical properties and uses.
3,5-Dibromo-4-methylaniline: Similar in structure but with a methyl group, this compound has different reactivity patterns.
Uniqueness
This compound is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of bromine atoms and a dimethylamino group makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
60469-89-8 |
|---|---|
分子式 |
C8H9Br2N |
分子量 |
278.97 g/mol |
IUPAC名 |
3,4-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |
InChIキー |
JYLOGFVZBVWNNH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)

![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)




![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

